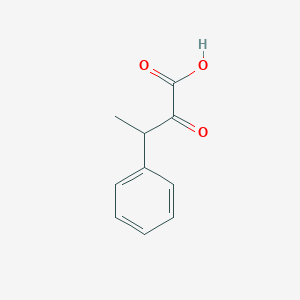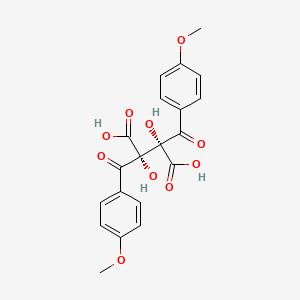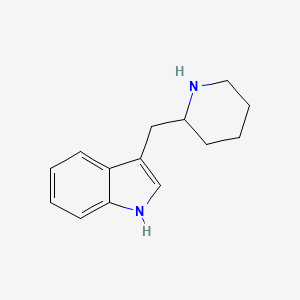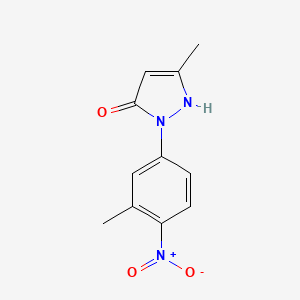
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-methyl-4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used to purify the compound.
化学反应分析
Types of Reactions
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 5-Methyl-2-(3-methyl-4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds.
科学研究应用
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The pyrazolone ring can also participate in various biochemical pathways, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- 3-Methyl-4-nitrophenol
- 2-Methyl-4-nitrophenol
- 4-Methyl-3-nitrophenol
Uniqueness
5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a pyrazolone ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
648917-71-9 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
5-methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-9(3-4-10(7)14(16)17)13-11(15)6-8(2)12-13/h3-6,12H,1-2H3 |
InChI 键 |
NJZCFLGTAFUZPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(N1)C2=CC(=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
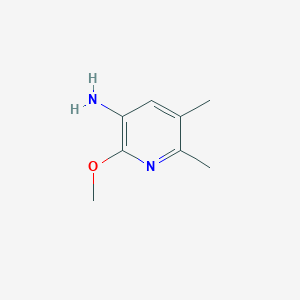

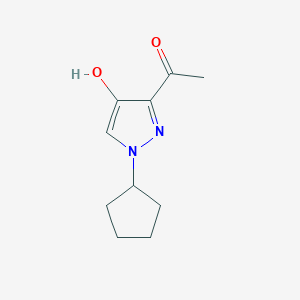
![3-Bromo-6-chlorobenzo[b]thiophene](/img/structure/B8714368.png)
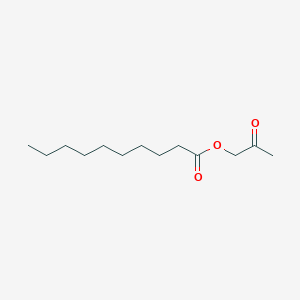
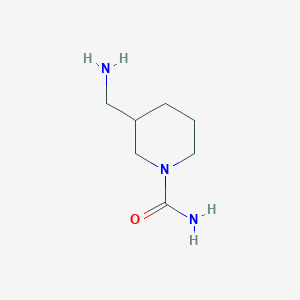
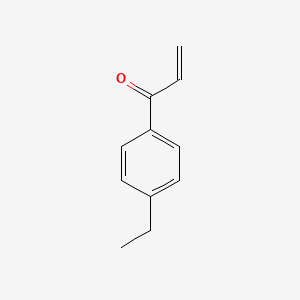
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one](/img/structure/B8714400.png)
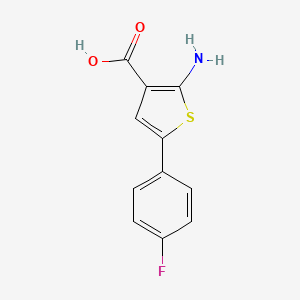
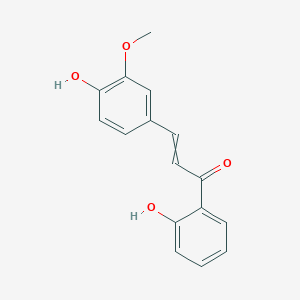
![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)
